

Unveiling Dehydروبوفوتين: A Comparative Guide to Structural Confirmation via 2D NMR Spectroscopy

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Compound of Interest

Compound Name: **Dehydروبوفوتين**

Cat. No.: **B100628**

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For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or known compounds is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of **dehydروبوفوتين**, a tryptamine alkaloid. We present a detailed analysis based on published 1D NMR data and predicted 2D correlations, alongside a comparison with alternative analytical techniques, supported by experimental protocols.

Dehydروبوفوتين, a cyclized tryptamine alkaloid, requires precise structural confirmation for its potential pharmacological applications. Two-dimensional (2D) NMR spectroscopy stands as a powerful, non-destructive technique to delineate its complex molecular architecture. By mapping the correlations between atomic nuclei, 2D NMR provides a detailed blueprint of the molecule's connectivity and spatial arrangement.

Deciphering the Structure: 2D NMR Analysis of Dehydروبوفوتين

Based on the reported ^1H and ^{13}C NMR data for **dehydروبوفوتين**, the following tables summarize the assigned chemical shifts and the predicted 2D NMR correlations that are crucial for its structural confirmation.

Table 1: 1D NMR Spectroscopic Data of **Dehydروبوفوتين**

Atom Number	¹ H Chemical Shift (δ ppm)	¹³ C Chemical Shift (δ ppm)
2	7.11 (s)	122.5
4	6.81 (d, J = 8.6 Hz)	104.6
5	7.29 (d, J = 8.7 Hz)	120.6
7	4.10 (t, J = 5.9 Hz)	69.6
8	3.29 (t, J = 5.8 Hz)	20.0
N(CH ₃) ₂	3.68 (s)	54.0
3a	-	121.1
5a	-	149.0
9	-	115.0
9a	-	118.9
9b	-	128.9

Data sourced from Villalta et al., 2021.

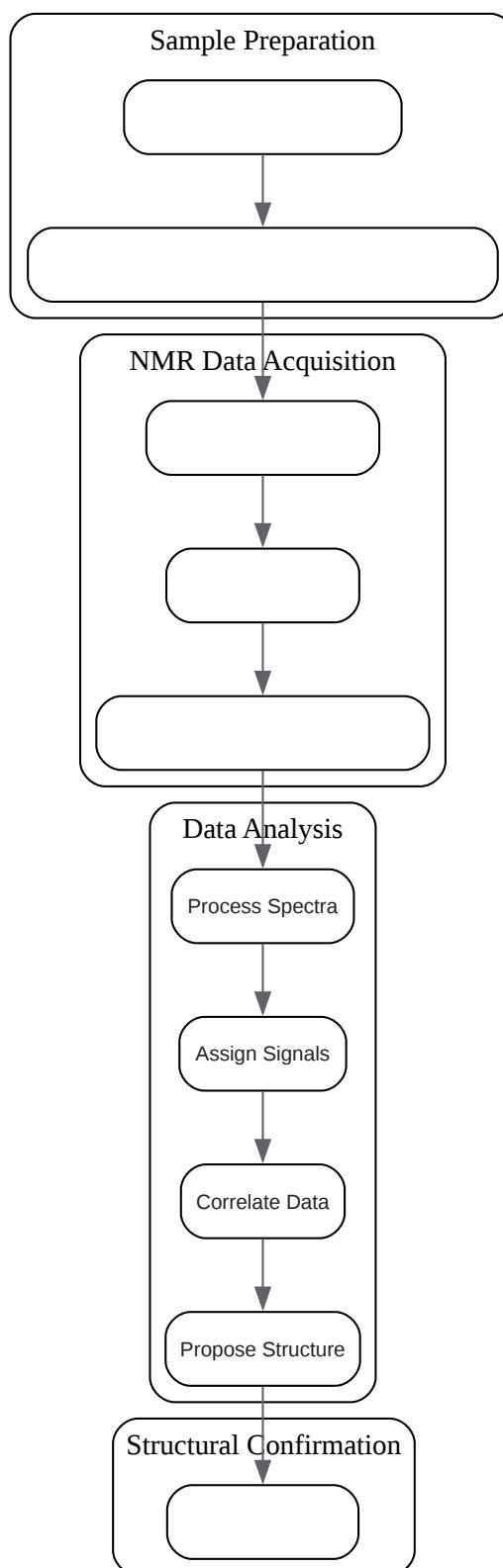
Table 2: Predicted 2D NMR Correlations for **Dehydrobufotenine**

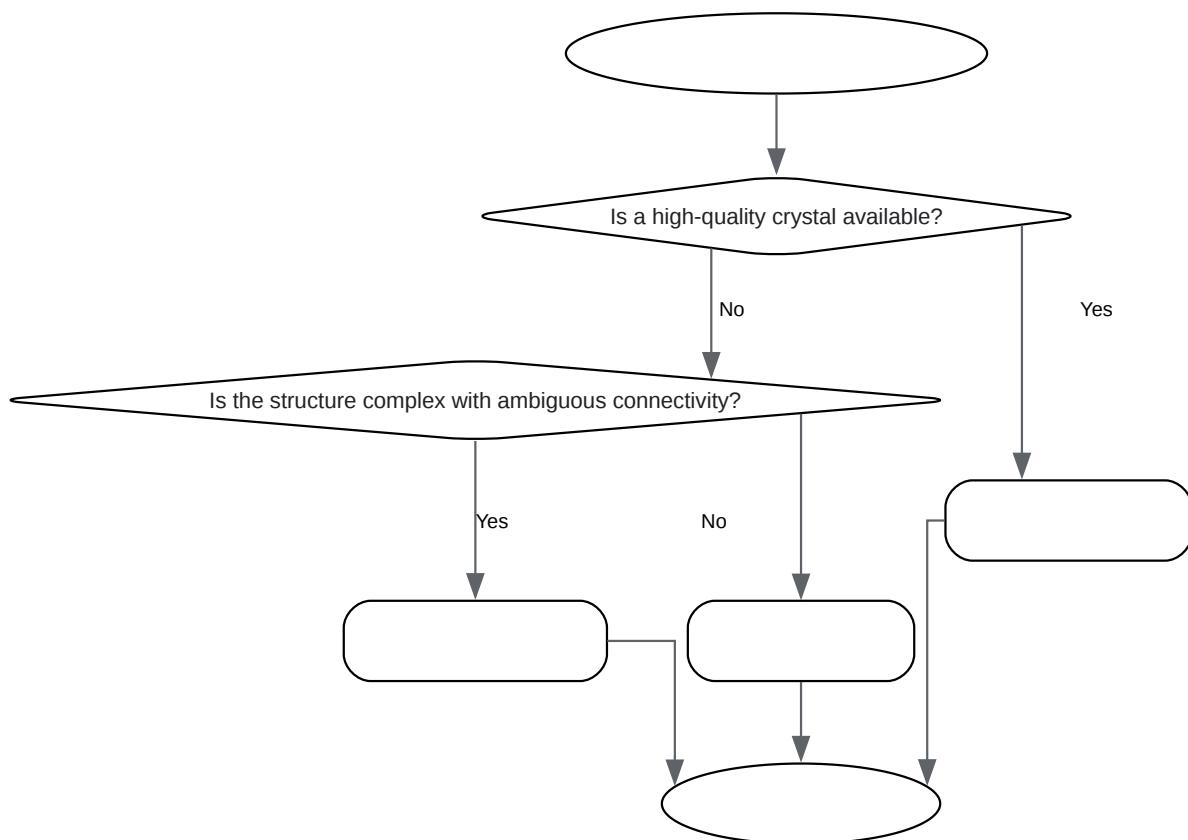
Proton (¹ H)	COSY (Correlated Protons)	HSQC (Directly Bonded Carbon)	HMBC (Long-Range C-H Correlations)
H-2 (7.11)	-	C-2 (122.5)	C-3a, C-9b
H-4 (6.81)	H-5 (7.29)	C-4 (104.6)	C-5a, C-9, C-9b
H-5 (7.29)	H-4 (6.81)	C-5 (120.6)	C-3a, C-5a, C-9
H-7 (4.10)	H-8 (3.29)	C-7 (69.6)	C-5a, C-8, N(CH ₃) ₂
H-8 (3.29)	H-7 (4.10)	C-8 (20.0)	C-7, C-9a
N(CH ₃) ₂ (3.68)	-	N(CH ₃) ₂ (54.0)	C-7

These predicted correlations provide a logical framework for piecing together the **dehydrobufotenine** structure. For instance, the COSY correlation between H-4 and H-5 confirms their adjacent positions on the aromatic ring. The HMBC correlations are pivotal in connecting the different fragments of the molecule, such as linking the ethylamine side chain to the indole core.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams, generated using the DOT language, outline the experimental workflow for 2D NMR structural elucidation and the logical process for selecting an appropriate structural confirmation method.





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